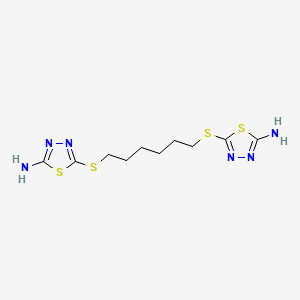
5,5'-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two thiadiazole rings connected by a hexane chain with sulfur linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) typically involves the reaction of hexane-1,6-dithiol with 2-amino-1,3,4-thiadiazole under specific conditions. One common method includes the nucleophilic substitution reaction where the thiol groups of hexane-1,6-dithiol react with the chloro groups of 2-chloro-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions.
Pathways Involved: In biological systems, it can disrupt cellular processes by interacting with enzymes and proteins, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Propane-1,3-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure but with a shorter alkane chain.
5,5’-(Butane-1,4-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine): Similar structure with a butane chain.
Uniqueness
5,5’-(Hexane-1,6-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine) is unique due to its longer hexane chain, which can influence its chemical reactivity and interaction with other molecules. This structural feature can enhance its ability to form stable complexes with metal ions and improve its efficacy as a corrosion inhibitor .
Propriétés
Numéro CAS |
87202-61-7 |
|---|---|
Formule moléculaire |
C10H16N6S4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
5-[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]hexylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H16N6S4/c11-7-13-15-9(19-7)17-5-3-1-2-4-6-18-10-16-14-8(12)20-10/h1-6H2,(H2,11,13)(H2,12,14) |
Clé InChI |
JMXXEYVCEPBGQS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCSC1=NN=C(S1)N)CCSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


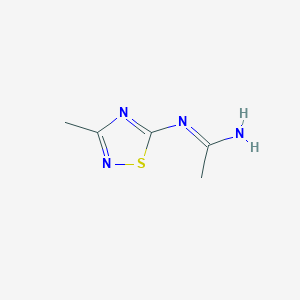
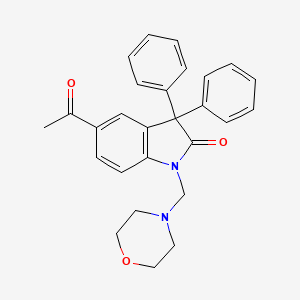
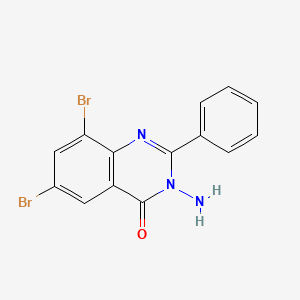
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
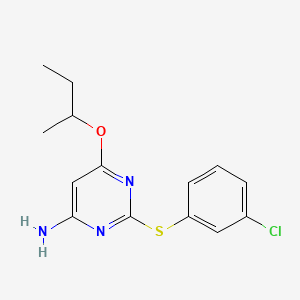
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
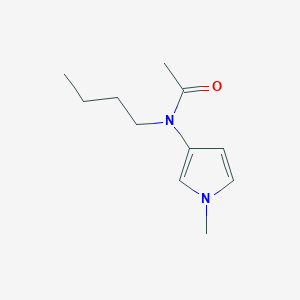
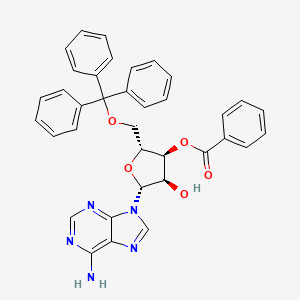
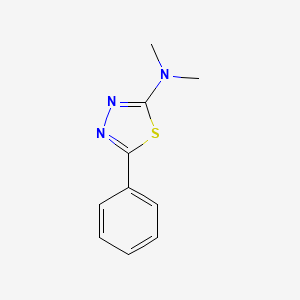
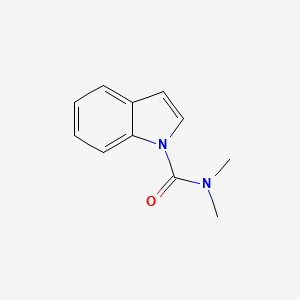
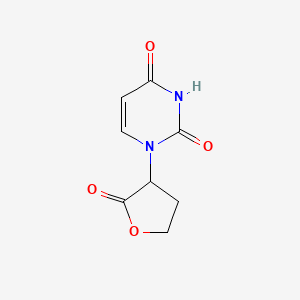

![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
